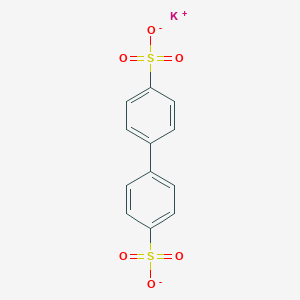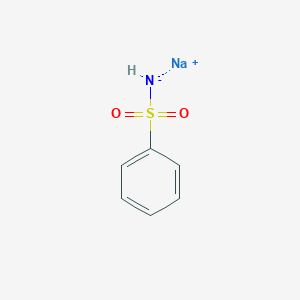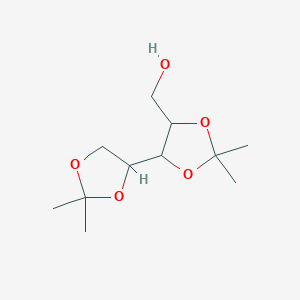![molecular formula C14H18O4 B231110 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine CAS No. 16848-76-3](/img/structure/B231110.png)
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a chemical compound that belongs to the class of dioxin derivatives. It is commonly referred to as "Pyrano-dioxin" due to its unique structure. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Furthermore, this compound has been shown to possess anti-viral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine in lab experiments is its ease of synthesis. The multi-step synthesis process is relatively straightforward and can be performed using readily available reagents. Additionally, this compound exhibits a broad range of biological activities, making it a useful tool for studying various biological pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. High concentrations of this compound have been shown to be cytotoxic to certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine. One area of interest is the development of novel synthetic methods for this compound, which could lead to the production of more potent analogs with improved biological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the potential applications of this compound in material science, such as in the development of new polymers and materials, should also be explored.
Métodos De Síntesis
The synthesis of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is through the condensation reaction of salicylaldehyde and 4-hydroxy-2-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction with acetic anhydride to form the final product.
Aplicaciones Científicas De Investigación
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, this compound has been investigated for its potential use as a building block in the synthesis of other biologically active molecules.
Propiedades
Número CAS |
16848-76-3 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C14H18O4/c1-15-13-8-7-11-12(17-13)9-16-14(18-11)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 |
Clave InChI |
LASCUIFSNMHEDR-UHFFFAOYSA-N |
SMILES |
COC1CCC2C(O1)COC(O2)C3=CC=CC=C3 |
SMILES canónico |
COC1CCC2C(O1)COC(O2)C3=CC=CC=C3 |
Sinónimos |
Methyl 4-O,6-O-(phenylmethylene)-2,3-dideoxy-α-D-erythro-hexopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)







![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)